5-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride
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Overview
Description
5-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride is a chemical compound with the molecular formula C13H19N.Cl-H and a molecular weight of 225.79 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride typically involves the reaction of benzocycloheptene derivatives with dimethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
5-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5H-Benzocycloheptene,6,7,8,9-tetrahydro-: A structurally related compound with similar chemical properties.
5,9-Methano-5H-benzocycloheptene,6,7,8,9-tetrahydro-: Another related compound with a different substitution pattern.
Uniqueness
5-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications in research and industry .
Properties
CAS No. |
18045-46-0 |
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Molecular Formula |
C13H22ClN |
Molecular Weight |
227.77 g/mol |
IUPAC Name |
2,3,4,7,8,9-hexahydro-1H-benzo[7]annulen-9-yl(dimethyl)azanium;chloride |
InChI |
InChI=1S/C13H21N.ClH/c1-14(2)13-10-6-4-8-11-7-3-5-9-12(11)13;/h4,8,13H,3,5-7,9-10H2,1-2H3;1H |
InChI Key |
ZUFMJVZMPFYAPX-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)C1CCC=CC2=C1CCCC2.[Cl-] |
Origin of Product |
United States |
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